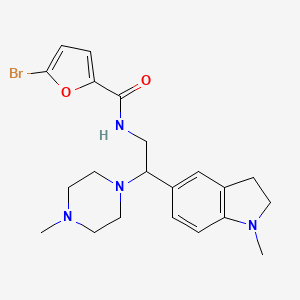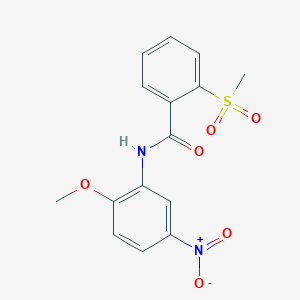![molecular formula C20H25NO3 B2914600 Methyl 2-(5-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}naphthalen-1-yl)acetate CAS No. 2418673-73-9](/img/structure/B2914600.png)
Methyl 2-(5-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}naphthalen-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(5-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}naphthalen-1-yl)acetate is a complex organic compound that features a naphthalene ring system substituted with an aziridine moiety and a methoxy group
Méthodes De Préparation
The synthesis of Methyl 2-(5-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}naphthalen-1-yl)acetate typically involves multiple steps:
Formation of the aziridine ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Attachment of the aziridine to the naphthalene ring: This step involves the nucleophilic substitution of a halogenated naphthalene derivative with the aziridine compound.
Esterification: The final step involves the esterification of the naphthalene derivative with methanol and an acid catalyst to form the methyl ester.
Analyse Des Réactions Chimiques
Methyl 2-(5-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}naphthalen-1-yl)acetate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted aziridines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
Methyl 2-(5-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}naphthalen-1-yl)acetate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(5-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}naphthalen-1-yl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to the modulation of their activity.
Pathways: It can influence various biochemical pathways, resulting in changes in cellular processes such as proliferation, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
Methyl 2-(5-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}naphthalen-1-yl)acetate can be compared with other similar compounds:
Methyl 2-(5-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}naphthalen-1-yl)acetate: This compound has a cyclopropylmethyl group instead of a 2-methylpropyl group, which may result in different chemical and biological properties.
This compound: This compound has a similar structure but may have different substituents on the naphthalene ring, leading to variations in reactivity and applications.
Propriétés
IUPAC Name |
methyl 2-[5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-14(2)11-21-12-16(21)13-24-19-9-5-7-17-15(10-20(22)23-3)6-4-8-18(17)19/h4-9,14,16H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKPCBCAINJWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC=CC3=C(C=CC=C32)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid](/img/structure/B2914519.png)
![5-Fluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2914520.png)

![5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2914526.png)

![7-hydroxy-3-(2-methoxyphenoxy)-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2914530.png)


![4-{8-[3-(trifluoromethyl)benzoyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl}morpholine](/img/structure/B2914535.png)



